![molecular formula C8H8N2O4S2 B181825 3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione CAS No. 55970-51-9](/img/structure/B181825.png)
3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is commonly referred to as TZD and has been extensively studied for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of TZD is not fully understood. It is believed that TZD works by activating peroxisome proliferator-activated receptor-gamma (PPARγ). This activation leads to the inhibition of pro-inflammatory cytokines and the induction of anti-inflammatory cytokines. TZD has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
TZD has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, decrease insulin resistance, and improve glucose uptake. TZD has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, TZD has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TZD is that it is relatively easy to synthesize and can be produced in large quantities. This makes it an attractive compound for use in laboratory experiments. However, one limitation of TZD is that it is not very stable and can degrade over time. This can make it difficult to work with in a laboratory setting.
Orientations Futures
There are a number of potential future directions for research involving TZD. One area of research is the development of new drugs based on TZD for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of TZD. Additionally, there is potential for research into the use of TZD as a neuroprotective agent for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of TZD involves the reaction of 2,4-thiazolidinedione with cysteine in the presence of a base. This reaction leads to the formation of 3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione. This process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
TZD has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. TZD has been used in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. TZD has also been studied for its potential use as a neuroprotective agent.
Propriétés
Numéro CAS |
55970-51-9 |
|---|---|
Nom du produit |
3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione |
Formule moléculaire |
C8H8N2O4S2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H8N2O4S2/c11-5-3-15-7(13)9(5)1-2-10-6(12)4-16-8(10)14/h1-4H2 |
Clé InChI |
NJVRDLFBTCXKDH-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)S1)CCN2C(=O)CSC2=O |
SMILES canonique |
C1C(=O)N(C(=O)S1)CCN2C(=O)CSC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



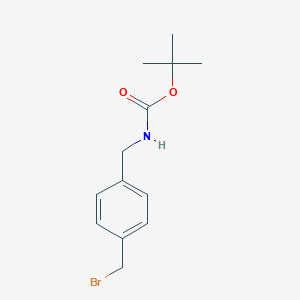
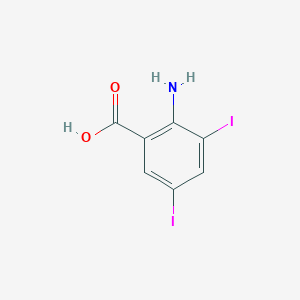
![Formamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B181748.png)
![Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B181749.png)
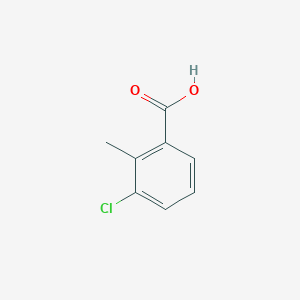

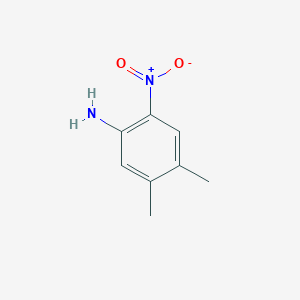
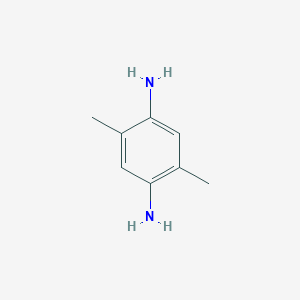
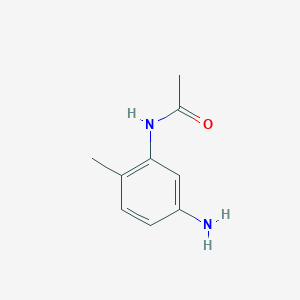
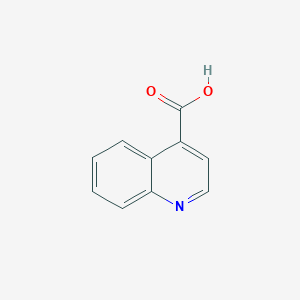
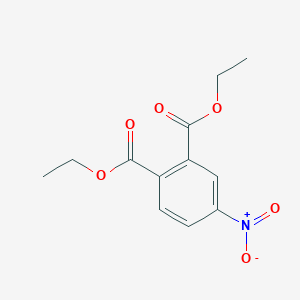
![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)
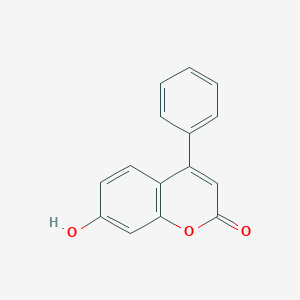
![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)